

# Ac-hMCH(6-16)-NH2 supplier and purchasing information.

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## Compound of Interest

Compound Name: Ac-hMCH(6-16)-NH2

Cat. No.: B12411857

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## Ac-hMCH(6-16)-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the melanin-concentrating hormone (MCH) receptor agonist, **Ac-hMCH(6-16)-NH2**. This document details supplier and purchasing information, summarizes key quantitative data, and provides detailed experimental protocols for its use in research. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and application.

## Supplier and Purchasing Information

**Ac-hMCH(6-16)-NH2** is a non-selective agonist for the human MCH receptors 1 and 2 (MCHR1 and MCHR2). A variety of suppliers offer this peptide for research purposes. The following table summarizes purchasing information from several prominent vendors. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.

Supplier	Catalog Number	Purity	Available Quantities	Storage Conditions
MedChemExpress	HY-P3155	>98%	1 mg, 5 mg	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.
TargetMol	T38450	>98%	1 mg, 5 mg, 10 mg	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.
Aladdin Scientific	rp173367	Not Specified	1 mg, 5 mg	Not Specified
BIOZOL	MCE-HY-P3155	>98%	1 mg, 5 mg	Not Specified

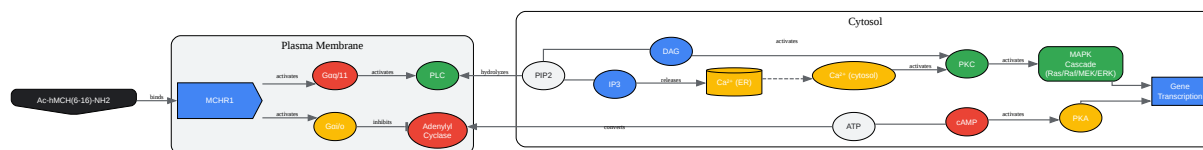
## Quantitative Biological Data

**Ac-hMCH(6-16)-NH2** has been characterized for its binding affinity and functional potency at both human MCH receptors. The following table summarizes the key quantitative data reported in the literature.

Parameter	MCH-1R	MCH-2R	Reference
IC <sub>50</sub> (nM)	0.16	2.7	--INVALID-LINK--
pIC <sub>50</sub>	9.9	8.8	--INVALID-LINK--[1][2]

## MCH Receptor 1 (MCHR1) Signaling Pathway

Activation of MCHR1 by agonists such as **Ac-hMCH(6-16)-NH2** initiates a cascade of intracellular signaling events. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins. The diagram below illustrates the major signaling pathways activated upon agonist binding.



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Caption: MCHR1 Signaling Pathway.

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **Ac-hMCH(6-16)-NH2**.

### Radioligand Competitive Binding Assay

This protocol is for determining the binding affinity of **Ac-hMCH(6-16)-NH2** to MCHR1 expressed in cell membranes.<sup>[3][4]</sup>

Materials:

- HEK293 cells stably expressing human MCHR1
- Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Binding buffer (50 mM HEPES, 10 mM MgCl<sub>2</sub>, 2 mM EGTA, 0.1% BSA, pH 7.6)
- Radioligand: <sup>125</sup>I-labeled MCH
- Non-labeled competitor: **Ac-hMCH(6-16)-NH2**

- Wash buffer (ice-cold binding buffer)
- 96-well microplates
- Glass fiber filters (e.g., GF/C)
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation:
  - Culture MCHR1-expressing HEK293 cells to confluency.
  - Harvest cells and wash with ice-cold PBS.
  - Resuspend cells in lysis buffer and homogenize.
  - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  - Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
  - Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
- Binding Assay:
  - In a 96-well plate, add the following in triplicate:
    - 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled MCH (e.g., 1 µM) for non-specific binding.
    - 50 µL of various concentrations of **Ac-hMCH(6-16)-NH<sub>2</sub>**.
    - 50 µL of <sup>125</sup>I-labeled MCH at a final concentration close to its K<sub>d</sub>.

- 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration and Counting:
  - Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
  - Wash the filters three times with 3 mL of ice-cold wash buffer.
  - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Determine the IC<sub>50</sub> value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  - Calculate the K<sub>i</sub> (inhibition constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Aequorin-Based Functional Assay for Calcium Mobilization

This protocol describes a method to measure the increase in intracellular calcium upon MCHR1 activation using a photoprotein, aequorin.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- HEK293 cells co-expressing MCHR1 and apoaequorin (preferably mitochondrially targeted)

- Cell culture medium
- Coelenterazine h
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES and 0.1% BSA)
- **Ac-hMCH(6-16)-NH<sub>2</sub>**
- Luminometer with an injection system

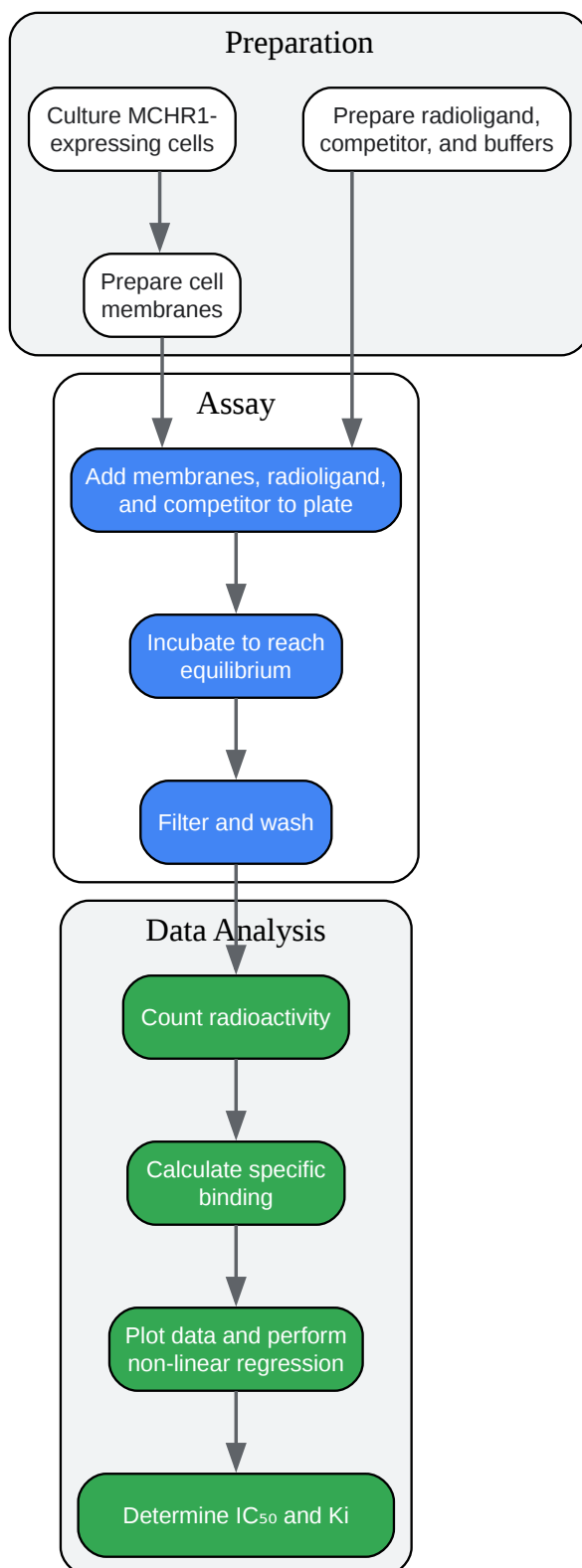
Procedure:

- Cell Preparation:
  - Seed the MCHR1 and apoaequorin co-expressing cells into a 96-well white, clear-bottom plate and culture overnight.
- Aequorin Reconstitution:
  - On the day of the assay, remove the culture medium.
  - Incubate the cells with 2  $\mu$ M coelenterazine h in assay buffer for 1-2 hours at 37°C in the dark to reconstitute the active aequorin.
  - Wash the cells once with assay buffer.
- Luminescence Measurement:
  - Place the plate in the luminometer.
  - Inject a solution of **Ac-hMCH(6-16)-NH<sub>2</sub>** at various concentrations into the wells.
  - Immediately measure the light emission (luminescence) over a period of 30-60 seconds.
- Data Analysis:
  - The luminescence signal is proportional to the intracellular calcium concentration.

- Plot the peak luminescence intensity or the area under the curve against the logarithm of the agonist concentration.
- Determine the  $EC_{50}$  value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

## Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.



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Caption: Competitive Binding Assay Workflow.



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